1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate
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Overview
Description
1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate is an organic compound with the molecular formula C13H17ClO3 It is characterized by the presence of a chlorophenoxy group attached to a propan-2-yl 2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate typically involves the reaction of 2-chlorophenol with propylene oxide to form 1-(2-chlorophenoxy)propan-2-ol. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: 2-chlorophenoxyacetic acid.
Reduction: 1-(2-chlorophenoxy)propan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenoxy)propan-2-yl acetate
- 1-(2-Chlorophenoxy)propan-2-yl butanoate
- 1-(2-Chlorophenoxy)propan-2-yl pentanoate
Uniqueness
1-(2-Chlorophenoxy)propan-2-yl 2-methylpropanoate is unique due to its specific ester linkage and the presence of the 2-methylpropanoate group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5436-81-7 |
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Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)propan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)13(15)17-10(3)8-16-12-7-5-4-6-11(12)14/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
CKFFHVYJTMPBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
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